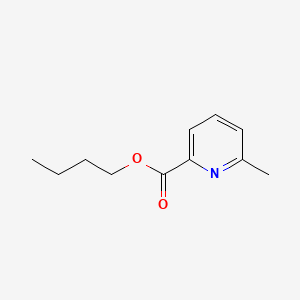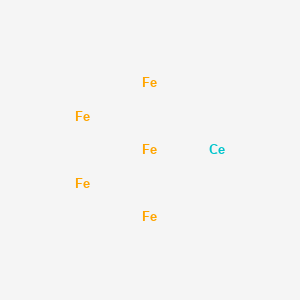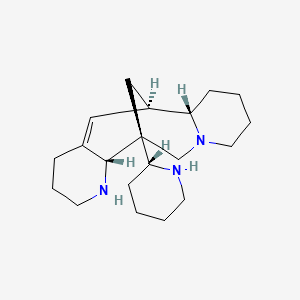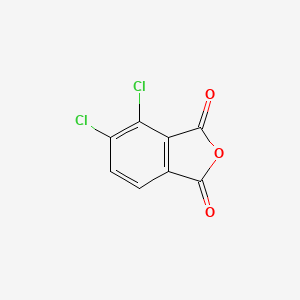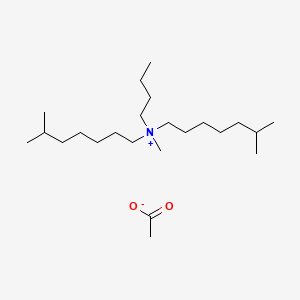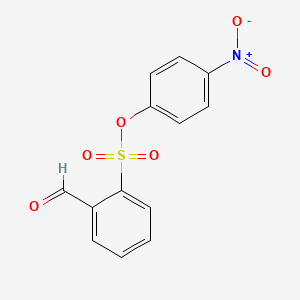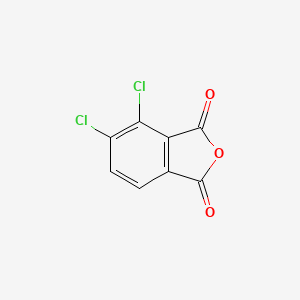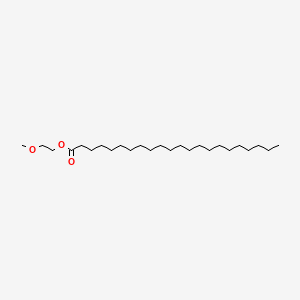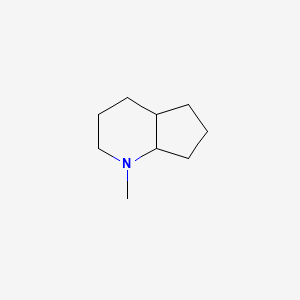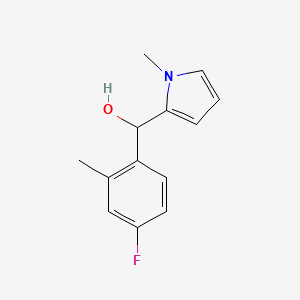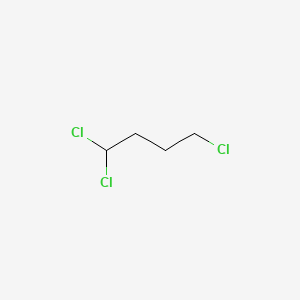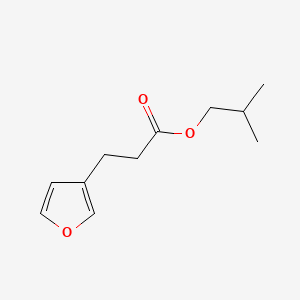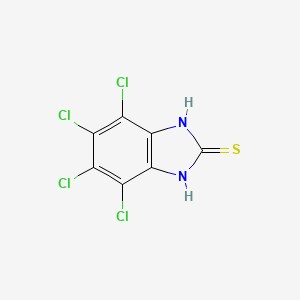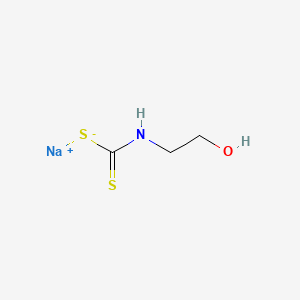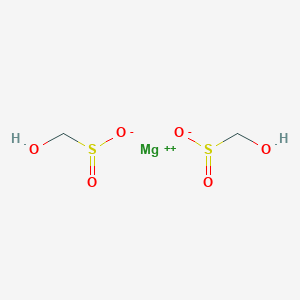
magnesium;hydroxymethanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium hydroxymethanesulfinate is a chemical compound that consists of magnesium ions and hydroxymethanesulfinate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium hydroxymethanesulfinate can be synthesized through a reaction between magnesium salts and hydroxymethanesulfinate salts. One common method involves the reaction of magnesium sulfate with sodium hydroxymethanesulfinate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of magnesium hydroxymethanesulfinate may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as mixing, reaction, filtration, and drying, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium hydroxymethanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium sulfate and formaldehyde.
Reduction: It can be reduced to produce magnesium sulfide and methanol.
Substitution: The hydroxymethanesulfinate ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like hydrochloric acid and sodium chloride can facilitate substitution reactions.
Major Products Formed
Oxidation: Magnesium sulfate and formaldehyde.
Reduction: Magnesium sulfide and methanol.
Substitution: Various substituted magnesium salts depending on the reagents used.
Applications De Recherche Scientifique
Magnesium hydroxymethanesulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of magnesium hydroxymethanesulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. It may also interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium sulfate: Commonly used in medicine and industry, it has different chemical properties and applications compared to magnesium hydroxymethanesulfinate.
Magnesium chloride: Used in various industrial processes, it differs in its reactivity and applications.
Magnesium hydroxide: Known for its use as an antacid and laxative, it has distinct properties and uses.
Uniqueness
Magnesium hydroxymethanesulfinate is unique due to its specific chemical structure and reactivity
Propriétés
Numéro CAS |
64310-27-6 |
|---|---|
Formule moléculaire |
C2H6MgO6S2 |
Poids moléculaire |
214.5 g/mol |
Nom IUPAC |
magnesium;hydroxymethanesulfinate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 |
Clé InChI |
OUFLXVPJBFTVKC-UHFFFAOYSA-L |
SMILES canonique |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Mg+2] |
Numéros CAS associés |
79-25-4 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


